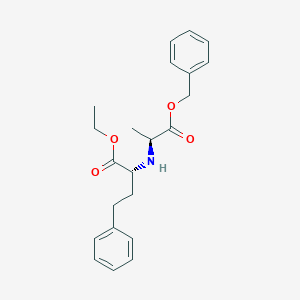

(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester

Descripción general

Descripción

(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester: is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group, a phenylpropyl moiety, and an alanine derivative esterified with benzyl alcohol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester typically involves several key steps:

Starting Materials: The synthesis begins with commercially available starting materials such as L-alanine, benzyl alcohol, and ethyl chloroformate.

Formation of Ethoxycarbonyl Group: Ethyl chloroformate is reacted with L-alanine to introduce the ethoxycarbonyl group.

Coupling Reaction: The intermediate is then coupled with 3-phenylpropylamine under appropriate conditions to form the desired product.

Esterification: Finally, the product is esterified with benzyl alcohol to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.

Optimized Reaction Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize yield and purity.

Purification Techniques: Implementing advanced purification techniques such as crystallization, distillation, and chromatography to ensure high-quality product.

Análisis De Reacciones Químicas

Types of Reactions

(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester: has several scientific research applications:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Material Science: Utilized in the development of novel materials with specific properties, such as polymers or nanomaterials.

Biological Studies: Employed in studies investigating the interaction of chiral compounds with biological systems.

Mecanismo De Acción

The mechanism of action of (-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester depends on its specific application:

Enzyme Inhibition: In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis.

Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Chemical Reactivity: In organic synthesis, its reactivity is governed by the functional groups present, which dictate the types of reactions it can undergo.

Comparación Con Compuestos Similares

(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester: can be compared with similar compounds such as:

N-(1-Ethoxycarbonyl-3-phenylpropyl)-L-alanine: Lacks the benzyl ester group, which may affect its solubility and reactivity.

N-(1-R-Ethoxycarbonyl-3-phenylpropyl)-D-alanine Benzyl Ester: The D-alanine derivative, which may exhibit different biological activity due to stereochemistry.

N-(1-R-Ethoxycarbonyl-3-phenylpropyl)-L-alanine Methyl Ester: The methyl ester variant, which may have different physical and chemical properties.

The uniqueness of This compound lies in its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity.

Actividad Biológica

The compound (-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester is a derivative of L-alanine that has garnered attention due to its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various angiotensin-converting enzyme (ACE) inhibitors. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C22H27NO4

- Molecular Weight : 367.46 g/mol

- CAS Number : 93841-86-2

- Melting Point : 145-147°C

- Solubility : Slightly soluble in acetone and methanol when heated or sonicated.

The biological activity of this compound primarily revolves around its role as a precursor in the synthesis of ACE inhibitors. ACE inhibitors are crucial in the management of hypertension and heart failure by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.

Case Studies and Research Findings

-

Synthesis and Efficacy

- A study demonstrated that this compound serves as a key intermediate for synthesizing several ACE inhibitors, including ramipril and enalapril. The method involves a multi-step synthesis that enhances selectivity and yield, making it suitable for industrial production .

- The synthesis process utilizes thiourea or urea compounds as catalysts to improve reaction efficiency, yielding products with high enantiomeric purity (>99% ee) .

- Toxicological Assessment

- Pharmacological Studies

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C22H27NO4 |

| Molecular Weight | 367.46 g/mol |

| Melting Point | 145-147°C |

| Solubility | Slightly soluble in acetone and methanol (heated) |

| Key Applications | Precursor for ACE inhibitors |

Propiedades

IUPAC Name |

ethyl (2R)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-3-26-22(25)20(15-14-18-10-6-4-7-11-18)23-17(2)21(24)27-16-19-12-8-5-9-13-19/h4-13,17,20,23H,3,14-16H2,1-2H3/t17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMCJYRMPUGEEC-FXAWDEMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70537696 | |

| Record name | Ethyl (2R)-2-{[(2S)-1-(benzyloxy)-1-oxopropan-2-yl]amino}-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70537696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93841-86-2 | |

| Record name | Ethyl (2R)-2-{[(2S)-1-(benzyloxy)-1-oxopropan-2-yl]amino}-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70537696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.